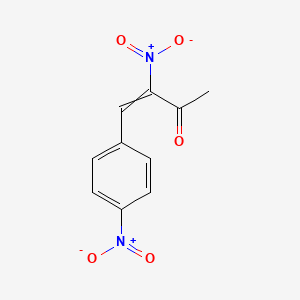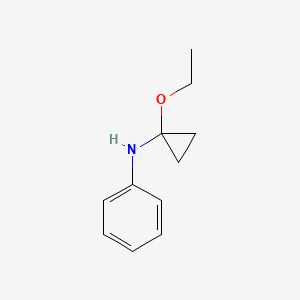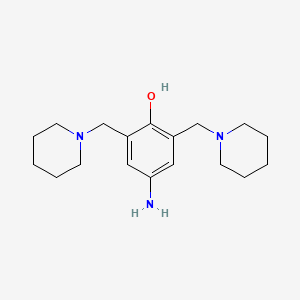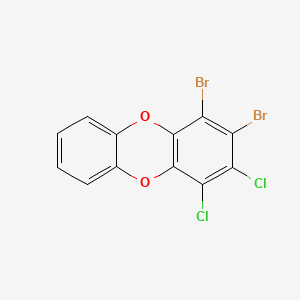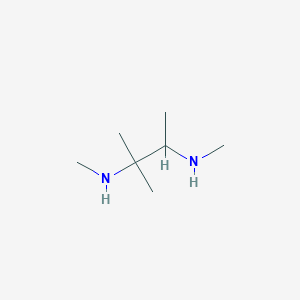
N~2~,N~3~,2-Trimethylbutane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~,2-Trimethylbutane-2,3-diamine may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The separation and purification of the compound are crucial steps to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield different amine oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N~2~,N~3~,2-Trimethylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form complexes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which N2,N~3~,2-Trimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with transition metals, which can then interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
2,3-Butanediamine: An organic compound with the formula CH3CH(NH~2~)CH(NH~2~)CH~3~.
Uniqueness
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is unique due to its specific molecular structure, which allows it to form stable complexes with transition metals. This property makes it particularly valuable in coordination chemistry and various industrial applications.
Propiedades
| 113203-97-7 | |
Fórmula molecular |
C7H18N2 |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
2-N,3-N,2-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(8-4)7(2,3)9-5/h6,8-9H,1-5H3 |
Clave InChI |
AAYQLESQZODDLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


